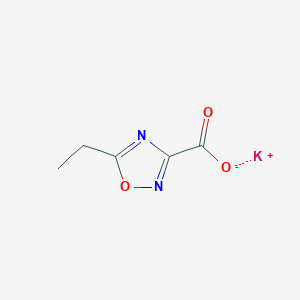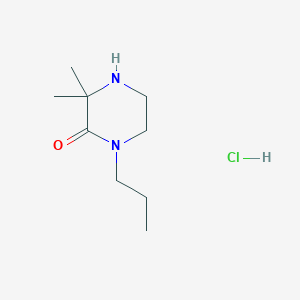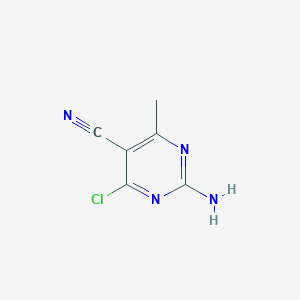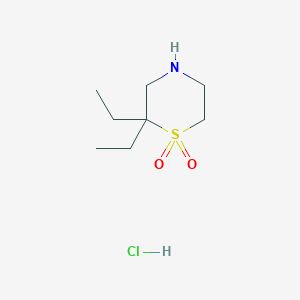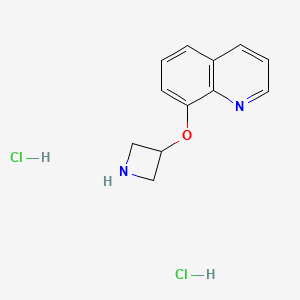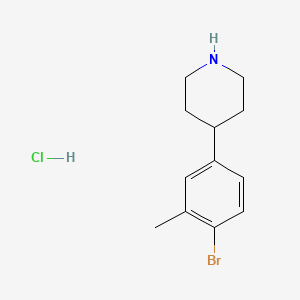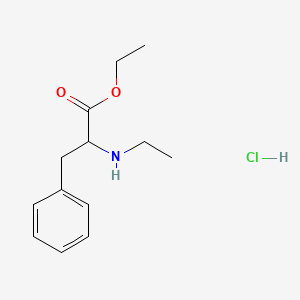amine CAS No. 1601992-70-4](/img/structure/B1448497.png)
[(4-Bromo-2-chlorophenyl)methyl](3-methoxypropyl)amine
Übersicht
Beschreibung
“(4-Bromo-2-chlorophenyl)methylamine” is a chemical compound with the molecular formula C11H15BrClNO. It has a molecular weight of 292.6 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-chlorophenyl)methylamine” is 1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
“(4-Bromo-2-chlorophenyl)methylamine” is a liquid at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
(4-Bromo-2-chlorophenyl)methylamine is involved in catalytic processes such as palladium-catalyzed amination of aryl halides, indicating its role in facilitating the formation of complex organic compounds through substitution reactions, where halogen atoms in aryl halides are replaced by amino groups. This process is fundamental in organic synthesis, particularly in the pharmaceutical and agrochemical industries (Wolfe & Buchwald, 2003).
Antimicrobial Activities
The compound has shown relevance in the synthesis of antimicrobial agents. Novel triazole derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including (4-Bromo-2-chlorophenyl)methylamine, have demonstrated good to moderate activities against test microorganisms, indicating its potential in developing new antimicrobial drugs (Bektaş et al., 2007).
Chemical Synthesis and Structural Analysis
This compound also plays a role in the synthesis of various chemically significant molecules and in the study of reaction mechanisms. For example, the synthesis of N-methoxy-9-methyl-9H-purin-6-amines involved the displacement of chlorine, showcasing the reactivity and utility of halogen-containing compounds like (4-Bromo-2-chlorophenyl)methylamine in constructing heterocyclic compounds with potential pharmaceutical applications (Roggen & Gundersen, 2008).
Kinetics and Reaction Mechanism Studies
The compound is used in studies investigating the kinetics and mechanisms of chemical reactions. For instance, its derivatives have been studied to understand the reactions of phenyl 4-nitrophenyl thionocarbonates with alicyclic amines, shedding light on the complex dynamics of chemical reactions and the influence of different substituents on reaction rates and mechanisms (Castro et al., 2001).
Structural Chemistry and Molecular Interactions
In structural chemistry, derivatives of (4-Bromo-2-chlorophenyl)methylamine are used to understand molecular interactions and crystal packing. Studies on molecules like 2‐{5‐Chloro‐2‐[(4‐methoxybenzyl)amino]phenyl}‐4‐cyclopropyl‐1,1,1‐trifluorobut‐3‐yn‐2‐ol have highlighted the role of intramolecular hydrogen bonding and intermolecular interactions in stabilizing crystal structures, providing insights into molecular design and material sciences (Butcher et al., 2007).
Wirkmechanismus
Safety and Hazards
The safety data sheet for “(4-Bromo-2-chlorophenyl)methylamine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]-3-methoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-3-4-10(12)7-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHFFFBKHFJTJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



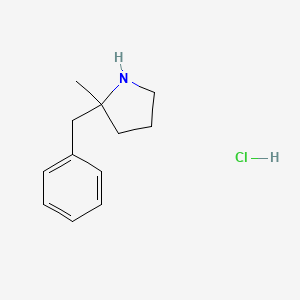
![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)
